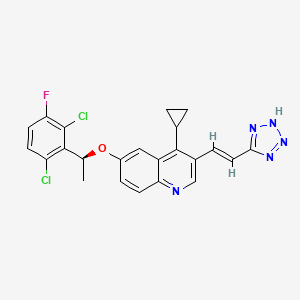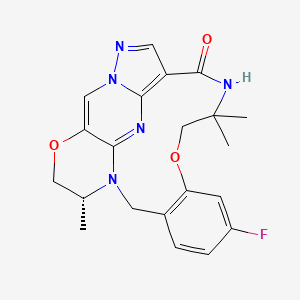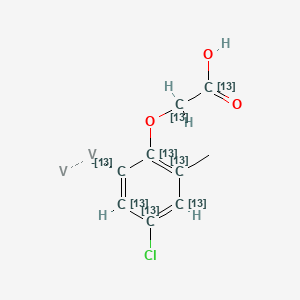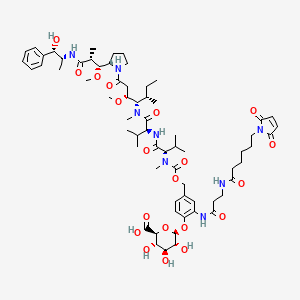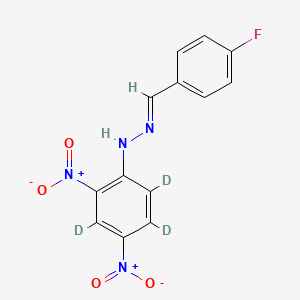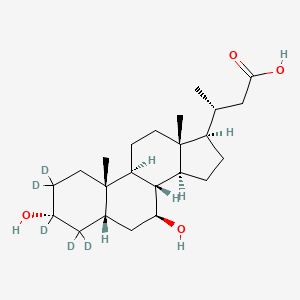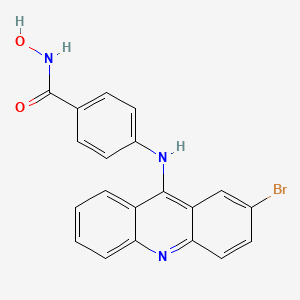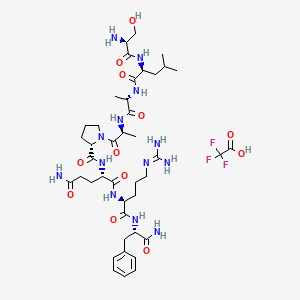
Neuropeptide SF(mouse,rat) (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide SF (mouse, rat) (TFA) is a potent agonist of the neuropeptide FF receptor, specifically targeting NPFF1 and NPFF2 receptors with Ki values of 48.4 nM and 12.1 nM, respectively . This compound is known for its ability to increase the amplitude of the sustained current of heterologously expressed acid-sensing ion channel 3 (ASIC3) . Neuropeptide SF plays a significant role in various physiological processes, including the modulation of pain and the regulation of the hypothalamic-pituitary-adrenal axis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuropeptide SF (mouse, rat) (TFA) involves custom peptide synthesis techniques. The sequence of the peptide is Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 . The synthesis typically involves solid-phase peptide synthesis (SPPS) methods, where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protected amino acids, coupling reagents, and deprotection steps to ensure the correct sequence and structure of the peptide.
Industrial Production Methods: Industrial production of Neuropeptide SF (mouse, rat) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: Neuropeptide SF (mouse, rat) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Coupling Reagents: HBTU, HATU, DIC
Deprotection Reagents: TFA, piperidine
Oxidation Reagents: Hydrogen peroxide, iodine
Reduction Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed: The major product formed is the desired peptide sequence, Neuropeptide SF (mouse, rat) (TFA). By-products may include truncated or misfolded peptides, which are typically removed during purification .
科学的研究の応用
Neuropeptide SF (mouse, rat) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with neuropeptide FF receptors.
Medicine: Explored for its potential therapeutic applications in pain management and neuroendocrine regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research
作用機序
Neuropeptide SF (mouse, rat) (TFA) exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding increases the amplitude of the sustained current of ASIC3, which is involved in pain perception and other physiological responses . The activation of these receptors leads to the modulation of various signaling pathways, including those involved in the hypothalamic-pituitary-adrenal axis .
類似化合物との比較
- Neuropeptide Y (human, rat, mouse) (TFA)
- N-Acetyl [Leu28, Leu31] neuropeptide Y (24–36)
- Neuropeptide Y (13-36), amide, human
- Neuropeptide FF (NPFF)
Comparison: Neuropeptide SF (mouse, rat) (TFA) is unique in its high affinity for NPFF1 and NPFF2 receptors, with Ki values of 48.4 nM and 12.1 nM, respectively . This distinguishes it from other neuropeptides, such as Neuropeptide Y, which targets different receptors and has different physiological effects. Neuropeptide SF’s ability to modulate ASIC3 currents further highlights its distinct mechanism of action compared to other neuropeptides .
特性
分子式 |
C42H66F3N13O12 |
|---|---|
分子量 |
1002.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H65N13O10.C2HF3O2/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24;3-2(4,5)1(6)7/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46);(H,6,7)/t22-,23-,25-,26-,27-,28-,29-,30-;/m0./s1 |
InChIキー |
DVXZFYWESPFBAI-JQRMDQEZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
